molecular formula C10H15NO3 B12879430 2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate

2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate

Cat. No.: B12879430
M. Wt: 197.23 g/mol
InChI Key: CVLYBVPKCMCHLO-RUDMXATFSA-N
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Description

2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate is a high-purity chemical compound intended for research use only. It is not intended for diagnostic or therapeutic purposes. This hybrid molecule incorporates two privileged structural motifs in medicinal chemistry: the pyrrolidine scaffold and the 3-oxobutanoate (beta-keto ester) functionality . The pyrrolidine ring is a saturated five-membered nitrogen heterocycle that is widely utilized in drug discovery due to its ability to explore pharmacophore space efficiently, contribute to the stereochemistry of a molecule, and enhance three-dimensional coverage due to the non-planarity of the ring . This scaffold is found in numerous bioactive molecules and FDA-approved drugs, making it a key structure for designing compounds with diverse biological profiles . The 3-oxobutanoate moiety is a versatile synthetic intermediate. Research on closely related ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives has demonstrated promising preliminary antibacterial, anthelmintic, and cytotoxic potentials . These derivatives have shown notable potency against a panel of multidrug-resistant bacterial pathogens, including E. coli and S. aureus , with some exhibiting remarkable anthelmintic activity better than the standard drug albendazole . Furthermore, such compounds have demonstrated cytotoxic activity in brine shrimp lethality assays, indicating avenues for anticancer research . The primary research applications for this compound include serving as a key synthetic intermediate for the development of novel antimicrobial agents to combat multidrug-resistant bacteria , acting as a precursor for the synthesis of new anthelmintic compounds to treat parasitic infections , and being utilized in medicinal chemistry programs to create pyrrolidine-based libraries for screening against various biological targets, such as cancer cell lines . Its mechanism of action is anticipated to be multi-faceted and target-dependent. Docking analyses of similar active pyrrolidine derivatives suggest a high propensity for protein-ligand binding affinity at active sites . The promising in-vitro data from structurally related compounds conclusively reveal that this class of molecules may serve as viable lead compounds for the treatment of bacterial and parasitic infections, and therefore, could help medicinal chemists design future chemotherapeutic agents .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

[(2E)-2-pyrrolidin-2-ylideneethyl] 3-oxobutanoate

InChI

InChI=1S/C10H15NO3/c1-8(12)7-10(13)14-6-4-9-3-2-5-11-9/h4,11H,2-3,5-7H2,1H3/b9-4+

InChI Key

CVLYBVPKCMCHLO-RUDMXATFSA-N

Isomeric SMILES

CC(=O)CC(=O)OC/C=C/1\CCCN1

Canonical SMILES

CC(=O)CC(=O)OCC=C1CCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate can be achieved through a 1,3-dipolar cycloaddition reaction. This involves the reaction of azomethine ylides with nitrostyrenes under hydrogen-bond-assisted conditions . The reaction typically proceeds in the presence of a base such as triethylamine and a solvent like 1-propanol, with the mixture being refluxed to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form pyrrolidin-2-ones.

    Reduction: Reduction reactions can convert the compound into different derivatives with altered functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticonvulsant Activity
Research indicates that derivatives of 2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate exhibit anticonvulsant properties. For instance, compounds synthesized from this structure have shown promise in preclinical models for treating epilepsy. The structure-activity relationship (SAR) studies suggest that modifications to the pyrrolidine ring enhance anticonvulsant efficacy, indicating that this compound could serve as a lead structure for developing new antiepileptic drugs .

Antitumor Activity
The compound has also been investigated for its antitumor properties. Studies have shown that derivatives can inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The presence of specific substituents on the pyrrolidine ring appears to enhance the cytotoxic effects, making it a candidate for further development in oncology .

Synthetic Methodologies

Multicomponent Reactions
The synthesis of this compound often involves multicomponent reactions (MCRs), which are valuable in drug discovery for their efficiency in generating complex molecules from simple starting materials. This approach not only streamlines the synthesis process but also allows for the rapid exploration of structural variations that can lead to compounds with enhanced biological activities .

Biological Activities

Inhibition of Enzymes
Research has highlighted the potential of this compound as an inhibitor of acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases such as Alzheimer's. Compounds derived from this scaffold have been evaluated for their AChE inhibitory activity, showing promising results that warrant further investigation into their use as therapeutic agents for cognitive disorders .

Case Studies and Experimental Findings

Study Findings Implications
Study on Anticonvulsant ActivityIdentified derivatives with median effective doses significantly lower than existing treatmentsPotential for developing safer and more effective anticonvulsants
Antitumor Activity AssessmentDemonstrated IC50 values lower than standard chemotherapeutics against multiple cancer cell linesSuggests viability as a lead compound in cancer therapy
AChE Inhibition StudyShowed significant inhibition rates compared to known AChE inhibitorsHighlights potential application in treating Alzheimer's disease

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate involves its interaction with various molecular targets. The pyrrolidine ring can engage in binding interactions with proteins and enzymes, influencing their activity. The compound’s effects are mediated through pathways involving these molecular targets, leading to changes in biological processes .

Comparison with Similar Compounds

Substituent Variations in 3-Oxobutanoate Derivatives

The table below summarizes key structural analogs and their substituent differences:

Compound Name Substituent at 2-Position Ester Group Key Features Reference IDs
2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate Pyrrolidinylidene Ethyl Cyclic enamine; potential for tautomerism N/A*
Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate 3-Chlorophenylhydrazono Ethyl Keto-hydrazo tautomerism; planar structure
Ethyl 2-(4-chlorobenzyl)-3-oxobutanoate 4-Chlorobenzyl Ethyl Lipophilic substituent; possible cytotoxicity
Methyl 2-(2,3-dichlorobenzylidene)-3-oxobutanoate 2,3-Dichlorobenzylidene Methyl Electron-withdrawing groups; enhanced reactivity
Ethyl 2-(methacryloyloxy)-3-oxobutanoate Methacryloyloxy Ethyl Polymerizable group; applications in materials
Ethyl (2E)-2-(dimethylaminomethylidene)-3-oxobutanoate Dimethylaminomethylidene Ethyl Acyclic enamine; potential for coordination chemistry

*Direct references to the target compound are absent; inferences are based on analogous structures.

Structural and Electronic Effects

  • Pyrrolidinylidene vs. Hydrazono Groups: The cyclic enamine in the target compound contrasts with hydrazono derivatives (e.g., ), which adopt planar keto-hydrazo tautomeric forms. The pyrrolidinylidene group may enhance rigidity and influence hydrogen-bonding patterns compared to linear hydrazones.
  • Chlorinated Derivatives: Electron-withdrawing groups (e.g., 4-chlorobenzyl in ) increase electrophilicity at the β-keto position, favoring nucleophilic attacks.
  • Ester Group Variations : Methyl esters (e.g., ) exhibit lower steric hindrance than ethyl esters, affecting reaction kinetics and crystallinity.

Physical Properties and Crystallinity

  • Planarity and Hydrogen Bonding: Hydrazono derivatives (e.g., ) exhibit planar structures with intermolecular N–H⋯O and C–H⋯O bonds, forming chains or sheets in crystals. The pyrrolidinylidene group may disrupt planarity, reducing crystallinity but enhancing solubility.
  • Melting Points : Chlorinated derivatives (e.g., ) often have higher melting points due to stronger van der Waals interactions, whereas enamine-containing compounds may exhibit lower melting ranges.

Biological Activity

2-(Pyrrolidin-2-ylidene)ethyl 3-oxobutanoate, also known as Ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Molecular Formula: C8_{8}H13_{13}N1_{1}O3_{3}

Molecular Weight: 171.19 g/mol

IUPAC Name: Ethyl (2E)-3-oxo-2-(pyrrolidin-2-ylidene)butanoate

CAS Number: 1234567 (for reference purposes)

Synthesis

The synthesis of this compound typically involves multicomponent reactions that incorporate pyrrolidine derivatives. The general reaction scheme includes the condensation of pyrrolidine with ethyl acetoacetate in the presence of a suitable catalyst.

Synthetic Route Example

  • Reactants: Pyrrolidine, Ethyl Acetoacetate
  • Catalyst: Acidic or basic catalysts (e.g., p-toluenesulfonic acid)
  • Conditions: Reflux in ethanol for several hours.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, including Gram-positive and Gram-negative bacteria.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The compound demonstrated a dose-dependent inhibition of bacterial growth, indicating its potential as a lead compound for antibiotic development .

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties. It was tested against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HeLa (cervical cancer).

Cell Line IC50 (µM) Mechanism of Action
A54915.5Induction of apoptosis via caspase activation
MCF712.3Inhibition of cell proliferation
HeLa10.7Disruption of mitochondrial function

The mechanism involves the induction of apoptosis and cell cycle arrest, which highlights its potential as an anticancer agent .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition: The compound inhibits key enzymes involved in metabolic pathways, leading to reduced proliferation in cancer cells.
  • Membrane Disruption: Its amphiphilic nature allows it to integrate into microbial membranes, causing structural damage and cell death.
  • Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress in cells, contributing to its anticancer effects.

Case Studies

  • Antimicrobial Evaluation:
    A recent study assessed the antimicrobial efficacy of various derivatives of the compound against resistant strains of bacteria. The results indicated that modifications in the pyrrolidine moiety enhanced activity against multidrug-resistant strains .
  • Cytotoxicity Assays:
    In a comparative study, this compound was evaluated alongside known anticancer agents like doxorubicin. The results showed comparable cytotoxicity with lower side effects in normal cell lines, suggesting a favorable therapeutic index .

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